molecular formula C41H86ClN B12579551 N-Butyl-N-methyl-N-octadecyloctadecan-1-aminium chloride CAS No. 194223-25-1

N-Butyl-N-methyl-N-octadecyloctadecan-1-aminium chloride

Cat. No.: B12579551
CAS No.: 194223-25-1
M. Wt: 628.6 g/mol
InChI Key: BNWFRDOTRVULPK-UHFFFAOYSA-M
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Description

N-Butyl-N-methyl-N-octadecyloctadecan-1-aminium chloride is a quaternary ammonium compound with the chemical formula C38H80ClN. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is typically found as a white or pale yellow solid and is soluble in polar solvents but only slightly soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-methyl-N-octadecyloctadecan-1-aminium chloride can be achieved through a quaternization reaction. One common method involves the reaction of octadecan-1-amine with butyl chloride and methyl chloride in the presence of a suitable solvent like isopropanol. The reaction is typically carried out at elevated temperatures (around 90-95°C) and under pressure to ensure complete quaternization .

Industrial Production Methods

Industrial production of this compound often involves the use of fatty amines derived from natural sources. The process includes the amination of fatty acids followed by quaternization with alkyl halides. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-methyl-N-octadecyloctadecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ammonium compounds, while oxidation and reduction reactions can produce oxides and amines, respectively .

Scientific Research Applications

N-Butyl-N-methyl-N-octadecyloctadecan-1-aminium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Butyl-N-methyl-N-octadecyloctadecan-1-aminium chloride exerts its effects is primarily through its surfactant properties. The quaternary ammonium group interacts with the lipid bilayers of cell membranes, disrupting their structure and leading to cell lysis. This interaction also makes it effective as an antimicrobial agent. Additionally, its ability to form micelles allows it to encapsulate and deliver hydrophobic molecules .

Properties

CAS No.

194223-25-1

Molecular Formula

C41H86ClN

Molecular Weight

628.6 g/mol

IUPAC Name

butyl-methyl-dioctadecylazanium;chloride

InChI

InChI=1S/C41H86N.ClH/c1-5-8-11-13-15-17-19-21-23-25-27-29-31-33-35-37-40-42(4,39-10-7-3)41-38-36-34-32-30-28-26-24-22-20-18-16-14-12-9-6-2;/h5-41H2,1-4H3;1H/q+1;/p-1

InChI Key

BNWFRDOTRVULPK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(CCCC)CCCCCCCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

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